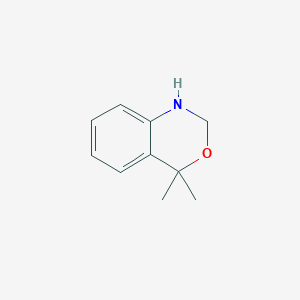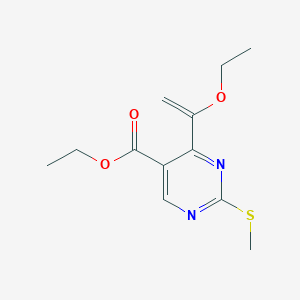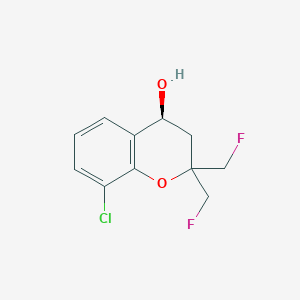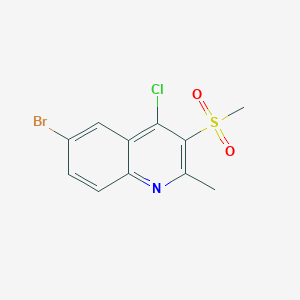
7-(Benzyloxy)-4-(methylsulfanyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Benzyloxy)-4-(methylsulfanyl)quinazoline is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring This particular compound is characterized by the presence of a benzyloxy group at the 7th position and a methylsulphanyl group at the 4th position on the quinazoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-4-(methylsulfanyl)quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Introduction of the Methylsulphanyl Group: The methylsulphanyl group can be introduced through a thiolation reaction using methylthiolating agents like methylthiol chloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Benzyloxy)-4-(methylsulfanyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The methylsulphanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Applications De Recherche Scientifique
7-(Benzyloxy)-4-(methylsulfanyl)quinazoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-(Benzyloxy)-4-(methylsulfanyl)quinazoline involves its interaction with specific molecular targets and pathways. The benzyloxy and methylsulphanyl groups contribute to its binding affinity and specificity towards these targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzyloxy-2-hydroxybenzaldehyde: Contains a benzyloxy group and is used in similar synthetic applications.
7-Benzyloxy-4-trifluoromethylcoumarin: Another benzyloxy-containing compound with different substituents.
4-Schiff base-7-benzyloxy-coumarin derivatives: Compounds with benzyloxy groups and Schiff bases.
Uniqueness
7-(Benzyloxy)-4-(methylsulfanyl)quinazoline is unique due to the specific combination of the benzyloxy and methylsulphanyl groups on the quinazoline ring
Propriétés
Formule moléculaire |
C16H14N2OS |
|---|---|
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
4-methylsulfanyl-7-phenylmethoxyquinazoline |
InChI |
InChI=1S/C16H14N2OS/c1-20-16-14-8-7-13(9-15(14)17-11-18-16)19-10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3 |
Clé InChI |
SHLXXALLALWYPM-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=NC2=C1C=CC(=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-pyrrolidinone](/img/structure/B8414694.png)






